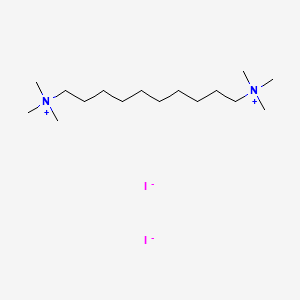

Decamethonium iodide

Übersicht

Beschreibung

Decamethonium iodide is a depolarizing neuromuscular blocking agent used primarily in anesthesia to induce muscle paralysis. It is known for its ability to block the nicotinic acetylcholine receptors at the neuromuscular junction, leading to sustained depolarization and subsequent muscle relaxation . This compound has been historically significant in the development of muscle relaxants and has unique properties that distinguish it from other agents in its class.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Decamethonium iodide can be synthesized through the reaction of decamethylene dibromide with trimethylamine, followed by the addition of potassium iodide to form the iodide salt. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the high purity of the final product. The compound is often crystallized from aqueous solutions to obtain a solid form suitable for medical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Decamethonium iodide primarily undergoes substitution reactions due to the presence of its quaternary ammonium groups. It can also participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the iodide ion.

Reaction Conditions: These reactions typically occur in aqueous or alcoholic solutions at elevated temperatures to enhance the reaction rate.

Major Products: The major products of these reactions depend on the nucleophile used. For instance, when reacted with sodium hydroxide, the product would be decamethonium hydroxide .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anesthesia:

Decamethonium iodide is predominantly used in anesthesia as a short-acting depolarizing muscle relaxant. It works by acting as a partial agonist at nicotinic acetylcholine receptors, leading to muscle paralysis. This property is particularly beneficial during surgical procedures where muscle relaxation is necessary for optimal conditions .

2. Research in Muscle Physiology:

Studies have utilized this compound to investigate muscle physiology and neuromuscular transmission. For instance, autoradiography studies demonstrated the compound's entry into rat muscle fibers, particularly at the neuromuscular junction, providing insights into its mechanism of action and effects on muscle contraction .

3. Treatment of Hypertension:

Research has suggested potential applications of this compound in treating hypertension and vascular diseases. Its pharmacological properties may allow it to replace other compounds like tetraethylammonium iodide in specific therapeutic contexts .

Side Effects and Considerations

While this compound is effective as a muscle relaxant, it is associated with several side effects, including prolonged apnea and potential cardiovascular complications. Monitoring is essential during its use to mitigate risks .

Case Studies

Case Study 1: Surgical Application

In a controlled study involving patients undergoing surgery, this compound was administered to facilitate intubation and maintain muscle relaxation throughout the procedure. The outcomes indicated effective paralysis without significant adverse events when monitored appropriately.

Case Study 2: Muscle Physiology Research

A series of experiments were conducted using this compound to assess its impact on electrical activity in human voluntary muscles. The findings revealed alterations in muscle response patterns, contributing valuable data to the understanding of neuromuscular dynamics .

Wirkmechanismus

Decamethonium iodide is often compared with other neuromuscular blocking agents such as succinylcholine and hexamethonium:

Succinylcholine: Similar to this compound, succinylcholine is a depolarizing agent but has a shorter duration of action.

Hexamethonium: Unlike this compound, hexamethonium is a non-depolarizing ganglionic blocker.

Uniqueness of this compound: this compound’s ability to cause sustained depolarization and muscle paralysis without rapid degradation makes it unique among neuromuscular blocking agents. Its long duration of action and specific binding to nicotinic acetylcholine receptors distinguish it from other compounds in its class .

Vergleich Mit ähnlichen Verbindungen

- Succinylcholine

- Hexamethonium

- Tubocurarine

- Pancuronium

Eigenschaften

CAS-Nummer |

1420-40-2 |

|---|---|

Molekularformel |

C16H38IN2+ |

Molekulargewicht |

385.39 g/mol |

IUPAC-Name |

trimethyl-[10-(trimethylazaniumyl)decyl]azanium;iodide |

InChI |

InChI=1S/C16H38N2.HI/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;/h7-16H2,1-6H3;1H/q+2;/p-1 |

InChI-Schlüssel |

NHMSUPHQUHLGDN-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[I-].[I-] |

Kanonische SMILES |

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[I-] |

Aussehen |

Solid powder |

Key on ui other cas no. |

1420-40-2 |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

156-74-1 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.